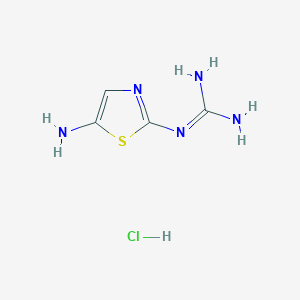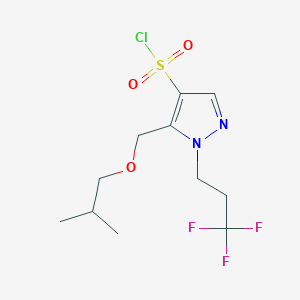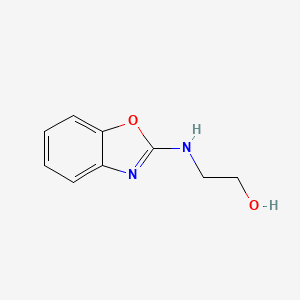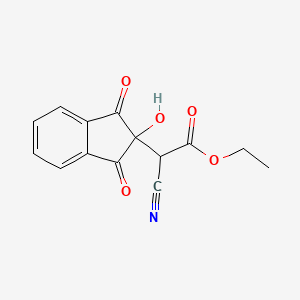
1-(5-Aminothiazol-2-yl)guanidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Aminothiazol-2-yl)guanidine hydrochloride is a chemical compound with the CAS Number: 1956390-06-9 . It has a molecular weight of 193.66 and its molecular formula is C4H8ClN5S . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H7N5S.ClH/c5-2-1-8-4(10-2)9-3(6)7;/h1H,5H2,(H4,6,7,8,9);1H . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
1-(5-Aminothiazol-2-yl)guanidine hydrochloride serves as a building block in chemical synthesis, facilitating the formation of complex molecules. Its reactivity has been harnessed in the microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, demonstrating its utility in creating structurally diverse compounds for medicinal and agricultural chemistry. This process leverages the compound's reactivity under microwave irradiation to yield novel triazole derivatives with potential applications in drug discovery and agrochemical development L. Tan, F. Lim, A. Dolzhenko, 2017.
Antifungal Activity
Polyhexamethylene guanidine hydrochloride (PHMGH), a related compound, has demonstrated potent antifungal activity against various pathogenic fungi, outperforming traditional antifungal drugs like amphotericin B. The mechanism of action of PHMGH involves disruption of fungal cell membranes, suggesting that derivatives of guanidine hydrochloride could have similar bioactive properties. This highlights the potential of this compound and its derivatives in developing new antifungal agents Hyemin Choi, Keuk-Jun Kim, D. G. Lee, 2017.
Green Chemistry Applications
The compound's derivatives have also been synthesized using green chemistry principles, demonstrating its role in eco-friendly chemical processes. For instance, 5-pyridinyl-3-amino-1,2,4-triazoles were synthesized from amino guanidine hydrochloride, showcasing an environmentally friendly method for creating Schiff bases. This synthesis under microwave irradiation in water highlights the potential of guanidine hydrochloride derivatives in sustainable chemical synthesis M. Gümüş, 2019.
Biological Activity and Drug Development
Guanidine hydrochloride derivatives have been explored for various biological activities, including as potential cardioprotectives through the inhibition of the Na+/H+ exchanger isoform-1. This application underscores the therapeutic potential of these compounds in managing cardiovascular diseases Sunkyung Lee, K. Yi, S. Hwang, B. Lee, S. Yoo, Kyu-Yang Lee, 2005.
Wirkmechanismus
Safety and Hazards
The compound has been classified with the signal word ‘Warning’ and is associated with the following hazard statements: H302-H315-H319-H335, indicating that it is harmful if swallowed or inhaled, causes skin and eye irritation . Precautionary measures include avoiding breathing dust and using the compound only in well-ventilated areas .
Eigenschaften
IUPAC Name |
2-(5-amino-1,3-thiazol-2-yl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5S.ClH/c5-2-1-8-4(10-2)9-3(6)7;/h1H,5H2,(H4,6,7,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXZQPOZKLRNPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N=C(N)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2928562.png)

![5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyrazolidine-3-carboxamide](/img/structure/B2928568.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide](/img/structure/B2928572.png)

![3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2928575.png)




![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2928582.png)
![2-{methyl[(3-nitrophenyl)amino]phosphoryl}-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B2928583.png)
![[[2-(Diaminomethylidene)hydrazinyl]-(3,4,5-trimethoxyphenyl)methyl]-hydroxy-oxophosphanium](/img/structure/B2928584.png)
